molecular formula C20H26N2 B12659707 4,4'-(Cyclohexane-1,3-diyl)di-o-toluidine CAS No. 71617-21-5

4,4'-(Cyclohexane-1,3-diyl)di-o-toluidine

Cat. No.: B12659707
CAS No.: 71617-21-5
M. Wt: 294.4 g/mol
InChI Key: MPLRYIUJAPRXEC-UHFFFAOYSA-N
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Description

4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine is an organic compound with the molecular formula C20H26N2. It is a derivative of toluidine, featuring a cyclohexane ring substituted at the 1 and 3 positions with two o-toluidine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine typically involves the reaction of cyclohexane-1,3-diyl dibromide with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

71617-21-5

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[3-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline

InChI

InChI=1S/C20H26N2/c1-13-10-17(6-8-19(13)21)15-4-3-5-16(12-15)18-7-9-20(22)14(2)11-18/h6-11,15-16H,3-5,12,21-22H2,1-2H3

InChI Key

MPLRYIUJAPRXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCC(C2)C3=CC(=C(C=C3)N)C)N

Origin of Product

United States

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